N-(4-methylbenzyl)-N-propylamine
Description
Contextualization within Amine Chemistry and Related Compound Classes
N-(4-methylbenzyl)-N-propylamine belongs to the family of organic compounds known as amines, which are derivatives of ammonia (B1221849) wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. Specifically, it is a secondary amine, characterized by the nitrogen atom being bonded to two organic substituents and one hydrogen atom.
The structure of this compound incorporates two key functional groups: the propylamine (B44156) moiety and the 4-methylbenzyl group. Propylamine is a simple, linear alkylamine, while the 4-methylbenzyl group consists of a toluene (B28343) molecule linked to the nitrogen via a methylene (B1212753) bridge. acs.org This combination of an aliphatic and an aromatic-containing substituent on the nitrogen atom imparts a unique set of physicochemical properties to the molecule.
The presence of the benzyl (B1604629) group places this compound within the important class of benzylamine (B48309) derivatives. nih.gov Benzylamines are widely recognized as crucial building blocks in organic synthesis and are precursors to a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.govacs.org The methyl substitution on the phenyl ring at the para position can influence the electronic properties and steric hindrance of the molecule compared to unsubstituted benzylamine, potentially affecting its reactivity and interaction with biological targets.
Historical Trajectory of Research on Benzylamine Derivatives
The study of benzylamine and its derivatives has a rich history dating back to the early days of organic chemistry. Initially, research focused on fundamental synthesis methods and understanding the basic reactivity of these compounds. A common and historically significant method for the synthesis of N-substituted benzylamines is reductive amination. nih.gov This reaction typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine, which is then reduced to the corresponding amine. In the context of this compound, this would involve the reaction of 4-methylbenzaldehyde (B123495) with propylamine.
Over the decades, research into benzylamine derivatives has expanded significantly, driven by their utility in various applications. In medicinal chemistry, for instance, the benzylamine scaffold is a common feature in many biologically active molecules. Derivatives have been investigated for a wide range of pharmacological activities, including as enzyme inhibitors.
The development of new catalytic systems has also been a major driver of research in this area. Modern synthetic methods often employ transition metal catalysts to achieve more efficient and selective syntheses of N-substituted benzylamines. These advancements have allowed for the creation of a diverse library of benzylamine derivatives with tailored properties for specific applications.
Current Research Significance and Emerging Academic Interest
While specific research on this compound is limited, the broader class of N-substituted benzylamines continues to be an active area of investigation. Current research is often focused on the development of novel catalytic methods for their synthesis, with an emphasis on green chemistry principles such as atom economy and the use of renewable feedstocks.
There is also growing interest in the application of benzylamine derivatives in materials science. Their ability to be incorporated into polymers and other macromolecules makes them valuable monomers for the creation of advanced materials with specific thermal, mechanical, or optical properties. The 4-methylbenzyl group, in particular, can impart hydrophobicity and influence the packing of polymer chains.
Furthermore, the exploration of the biological activities of new benzylamine derivatives remains a significant research thrust. Scientists are continually designing and synthesizing novel compounds with the aim of discovering new therapeutic agents. The structural motif of this compound, combining both alkyl and substituted aryl features, makes it and its analogues interesting candidates for such screening programs. Although detailed research findings on this specific compound are not widely published, its chemical structure suggests potential for further investigation in these emerging areas of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPDRVSVMRMGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405881 | |
| Record name | N-(4-methylbenzyl)-N-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39190-96-0 | |
| Record name | N-(4-methylbenzyl)-N-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 4 Methylbenzyl N Propylamine
Catalytic Approaches to N-Alkylation and Reductive Amination Routes
Catalytic methods provide powerful and versatile pathways for the construction of C-N bonds, forming the backbone of secondary amine synthesis. The primary routes involve the N-alkylation of a primary amine or the reductive amination of a carbonyl compound. For N-(4-methylbenzyl)-N-propylamine, this translates to either the alkylation of propylamine (B44156) with a 4-methylbenzyl derivative or the reductive amination of 4-methylbenzaldehyde (B123495) with propylamine.
Homogeneous Catalysis for Selective Functionalization
Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under mild reaction conditions. Transition metal complexes based on iridium, rhodium, and palladium are particularly effective for the N-alkylation of amines. rsc.orgthieme-connect.denih.gov
One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is used as the alkylating agent. rsc.orgorganic-chemistry.org In the synthesis of this compound, a homogeneous catalyst would first oxidize 4-methylbenzyl alcohol to 4-methylbenzaldehyde. This aldehyde then condenses with propylamine to form an intermediate imine. The same catalyst, which had stored the hydrogen from the initial oxidation, then reduces the imine to the final secondary amine, with water as the only byproduct. rsc.orgirjmets.com This process is highly atom-economical.
For instance, NHC-Ir(III) and NHC-Ru(II) complexes (where NHC is N-heterocyclic carbene) have proven to be effective for the N-alkylation of amines with alcohols. nih.gov Similarly, Rh-complexes have been used for the chemoselective N-benzylation of amino acids via reductive amination with benzaldehyde, a process that can be adapted for simpler amines like propylamine. thieme-connect.de A well-defined palladium(II) complex has also been demonstrated to catalyze the N-alkylation of a wide range of amines with alcohols, showcasing the versatility of this approach. rsc.org
Heterogeneous Catalysis in Amine Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles. irjmets.comencyclopedia.pub Common heterogeneous catalysts for amine synthesis include metals like nickel, palladium, and copper supported on solid matrices such as alumina, carbon, or silica. irjmets.comnih.govresearchgate.net
Reductive amination using a heterogeneous catalyst is a widely employed method. For the synthesis of this compound, this would involve the reaction of 4-methylbenzaldehyde with propylamine in the presence of a reducing agent and a catalyst. A study on the reductive amination of various aldehydes with anilines using sodium borohydride (B1222165) (NaBH₄) and a cation exchange resin (DOWEX®50WX8) as a recyclable catalyst demonstrated high to excellent yields for secondary amines. The conditions are directly applicable to the reaction between 4-methylbenzaldehyde and propylamine. redalyc.org
Another key route is the N-alkylation of amines with alcohols over a heterogeneous catalyst. irjmets.com Nickel-based catalysts, such as Raney Ni or Ni supported on Al₂O₃–SiO₂, are effective for the direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849) or primary amines. nih.govacs.org A magnetic core-shell nanoparticle catalyst, Fe₃O₄@SiO₂@CS@EDTA/Cu(II), has also been developed for the efficient amination of benzyl alcohols, offering simple magnetic separation and high recyclability. irjmets.com
Below is a table summarizing research findings for reactions analogous to the synthesis of this compound using heterogeneous catalysts.
| Reactant 1 | Reactant 2 | Catalyst/Reagent System | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Methylbenzaldehyde | Aniline | NaBH₄ / DOWEX®50WX8 | THF | 0.67 | 92 | redalyc.org |
| 4-Methylbenzaldehyde | 4-Bromoaniline | NaBH₄ / DOWEX®50WX8 | THF | 0.5 | 93 | redalyc.org |
| Benzyl Alcohol | Aniline | Fe₃O₄@SiO₂@CS@EDTA/Cu(II) | None (Reflux) | 10 | 94 | irjmets.com |
| 4-Methylbenzyl Alcohol | Aniline | Fe₃O₄@SiO₂@CS@EDTA/Cu(II) | None (Reflux) | 8 | 96 | irjmets.com |
| Benzyl Alcohol | Benzylamine (B48309) | Pd/C | Toluene (B28343) | 5 | 91 | researchgate.net |
Organometallic Reagents in Propylamine Derivatization Strategies
Organometallic reagents, particularly organolithium and Grignard reagents, are powerful tools in organic synthesis due to their strong nucleophilicity and basicity. wikipedia.orgnumberanalytics.comrsc.org In the context of synthesizing this compound, these reagents can be used to form the key C-N bond through the derivatization of propylamine.
A common strategy involves the deprotonation of the primary amine. Propylamine can be treated with a strong base like n-butyllithium to form lithium propylamide. This highly nucleophilic amide can then react with an electrophile such as 4-methylbenzyl chloride or bromide in an Sₙ2 reaction to yield the desired secondary amine. The use of bulky lithium amides is a well-established method for various synthetic transformations. orgsyn.org
Alternatively, an organometallic reagent can be prepared from a propyl precursor. For example, n-propyl bromide can react with magnesium metal to form propylmagnesium bromide, a Grignard reagent. youtube.comdiva-portal.org This reagent could then, in principle, add to an imine formed from 4-methylbenzaldehyde and a suitable amine, although this is a less direct route for this specific target.
A more direct application of organolithium reagents involves their addition to carbonyl compounds or imines. wikipedia.org While not the most straightforward path for this particular secondary amine, a related approach could involve the reaction of an N-lithiated propylamine derivative with 4-methylbenzaldehyde, followed by reduction. The high reactivity of organometallic compounds necessitates careful control of reaction conditions, often requiring anhydrous solvents and low temperatures to prevent side reactions. wikipedia.orgnumberanalytics.com
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. These principles are highly relevant to the synthesis of amines, traditionally associated with hazardous reagents and significant waste generation. rsc.org
Solvent-Free and Atom-Economical Processes
A key goal of green chemistry is to maximize atom economy, which measures how many atoms from the reactants are incorporated into the final product. rsc.org The N-alkylation of propylamine with 4-methylbenzyl alcohol exemplifies a highly atom-economical process, as the only theoretical byproduct is water. organic-chemistry.orgirjmets.com This contrasts sharply with classical methods using alkyl halides, which generate stoichiometric amounts of salt waste. nih.gov
Solvent-free, or neat, reaction conditions represent another significant green advancement. By eliminating the solvent, these processes reduce waste, cost, and safety hazards associated with volatile organic compounds (VOCs). The direct alkylation of primary amines with benzyl halides has been successfully performed under solvent-free conditions, providing good yields of secondary amines. thieme-connect.com For example, several chiral secondary amines have been synthesized in high yields (68–92%) by reacting an amine with benzhydryl chloride without any solvent. thieme-connect.com This methodology is directly applicable to the reaction of propylamine with 4-methylbenzyl chloride.
Sustainable Synthetic Pathway Development
Developing sustainable synthetic pathways involves considering the entire lifecycle of the process, from starting materials to catalyst choice and energy consumption. A sustainable approach to this compound would prioritize the use of renewable feedstocks, recyclable catalysts, and energy-efficient conditions.
The use of heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of sustainable amine synthesis. irjmets.comencyclopedia.pub Catalysts like the magnetic copper nanoparticle system mentioned earlier are prime examples. irjmets.com The development of catalytic systems based on earth-abundant and non-precious metals, such as nickel or copper, is also a key area of research, moving away from more expensive and rarer metals like palladium or rhodium. irjmets.comnih.gov
Furthermore, pathways that utilize bio-derived starting materials are gaining traction. nih.gov While direct bio-based routes to 4-methylbenzaldehyde or propylamine may not be fully established, the broader trend in green chemistry is to connect industrial chemical synthesis to renewable biomass resources, a principle that will undoubtedly shape the future synthesis of compounds like this compound.
Stereoselective Synthesis of Chiral Analogues
The creation of chiral analogues of this compound, a secondary amine, can be strategically approached through several modern asymmetric synthetic methods. The most direct and widely applicable strategy involves the asymmetric reduction of a prochiral imine precursor. Other notable methods include the use of chiral auxiliaries and the enantioselective alkylation of a primary amine.
A primary route to chiral N-(1-(4-methylphenyl))propylamine and its enantiomer involves the asymmetric hydrogenation of the corresponding prochiral imine, N-(4-methylbenzylidene)propan-1-amine. This transformation is typically achieved using transition metal catalysts, such as rhodium, iridium, or ruthenium, in combination with chiral phosphine (B1218219) ligands. These ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the imine and thereby inducing enantioselectivity.
Recent advancements in catalysis have introduced highly efficient and selective chiral phosphine ligands for the asymmetric hydrogenation of N-alkyl and N-benzyl imines. nih.govnih.govgoogle.comorganic-chemistry.org For the synthesis of a chiral analogue of this compound, a plausible synthetic sequence would begin with the condensation of 4-methylbenzaldehyde and propylamine to form the prochiral imine, N-(4-methylbenzylidene)propan-1-amine. This imine would then be subjected to asymmetric hydrogenation.
A variety of chiral phosphine ligands have been developed that could be effective for this transformation. These ligands, often possessing P-chirality or biaryl atropisomerism, have demonstrated high enantioselectivity in the hydrogenation of similar substrates. nih.govacs.org The choice of metal catalyst and ligand is critical and often requires empirical optimization for a specific substrate.
The following table summarizes representative chiral phosphine ligands and their potential application in the asymmetric hydrogenation of N-(4-methylbenzylidene)propan-1-amine, based on their reported performance with analogous substrates.
| Chiral Phosphine Ligand Family | Metal | Potential Advantages | Reported Enantioselectivities (for similar substrates) |
|---|---|---|---|
| BisP | Rh, Ir | High activity and enantioselectivity for a broad range of imines. nih.gov | Up to 99% ee |
| MiniPHOS | Rh, Ir | Conformationally rigid, leading to high stereocontrol. nih.gov | Up to 98% ee |
| QuinoxP | Rh | Air-stable and effective for various functionalized alkenes and imines. nih.gov | Up to 99% ee |
| BINAP | Ru | Well-established ligand for asymmetric hydrogenations. nih.gov | Up to 97% ee |
Another viable, albeit less direct, method for the stereoselective synthesis of chiral analogues involves the use of chiral auxiliaries. In this approach, a chiral auxiliary is temporarily attached to the amine or the electrophile, directing a subsequent diastereoselective reaction. For instance, a chiral α-methylbenzylamine could be used to introduce stereoselectivity in a reaction, followed by removal of the auxiliary. google.com
The enantioselective addition of organometallic reagents to imines is another powerful tool. For example, the addition of a propyl Grignard or organolithium reagent to an N-sulfinyl imine derived from 4-methylbenzaldehyde could proceed with high diastereoselectivity, with the sulfinyl group acting as a chiral director. nih.gov Subsequent removal of the sulfinyl group would yield the chiral secondary amine.
The following table outlines a potential synthetic approach for a chiral analogue of this compound via asymmetric hydrogenation.
| Step | Reaction | Reactants | Key Reagents/Catalysts | Product |
|---|---|---|---|---|
| 1 | Imine Formation | 4-methylbenzaldehyde, Propan-1-amine | - | N-(4-methylbenzylidene)propan-1-amine |
| 2 | Asymmetric Hydrogenation | N-(4-methylbenzylidene)propan-1-amine | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand, H₂ | (R)- or (S)-N-(4-methylbenzyl)-N-propylamine |
While the direct asymmetric synthesis of chiral analogues of this compound is not extensively documented, the principles established for related N-alkyl-N-benzylamines provide a strong foundation for the development of highly stereoselective routes. The asymmetric hydrogenation of the corresponding imine stands out as the most promising and modular approach, with a wide array of well-established chiral phosphine ligands available to achieve high enantioselectivity. organic-chemistry.orgnih.gov Further research and optimization would be necessary to identify the ideal catalyst system and reaction conditions for this specific transformation.
Mechanistic Investigations of Reactions Involving N 4 Methylbenzyl N Propylamine
Elucidation of Reaction Pathways and Transition State Analysis
The reactions involving N-(4-methylbenzyl)-N-propylamine, a secondary benzylic amine, are diverse and mechanistically insightful. One prominent reaction pathway is the oxidative coupling to form imines, which can be achieved under metal-free conditions using organocatalysts in an oxygen atmosphere. A plausible mechanism for this transformation involves the formation of a salt between the amine and a salicylic (B10762653) acid derivative catalyst. This salt is then proposed to be oxidized by oxygen to generate a phenoxy radical and a hydroperoxyl radical (HOO•). Subsequent hydrogen abstraction from the amine leads to the formation of an aminyl radical, which is further oxidized to an imine. acs.org
Another significant reaction class for analogous benzylamines is their participation in three-component reactions. For instance, the reaction of benzylamines with diethyl phosphite (B83602) and triethyl orthoformate can lead to different products depending on the reaction conditions. mdpi.com The mechanism likely involves the initial formation of intermediates that are in a thermodynamic equilibrium. mdpi.com While not specifically detailed for this compound, it is reasonable to infer a similar mechanistic manifold.
Furthermore, reactions of benzylamines can proceed through a benzyne (B1209423) mechanism under specific conditions, particularly in nucleophilic aromatic substitution, although this is less common for the amine itself acting as the leaving group. masterorganicchemistry.com More relevant to the reactivity of the aromatic ring is electrophilic aromatic substitution, where the nature of the substituents on the ring dictates the regioselectivity of the reaction.
Transition state analysis for reactions of amines often involves computational studies to determine the geometry and energy of the transition state structure. For instance, in the oxidative coupling of benzylamines, the transition state for the hydrogen abstraction step would be a key focus of such an analysis. acs.org Similarly, for multicomponent reactions, the transition states for the various addition and elimination steps would be elucidated to understand the reaction kinetics and selectivity.
Kinetic and Thermodynamic Studies of Amine Reactivity
The reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetic studies focus on the rate of reaction, which is influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For example, the rate of oxidative coupling of benzylamines is dependent on the concentration of the amine, the catalyst, and the partial pressure of oxygen. acs.org
A key thermodynamic parameter for any amine is its basicity, which is discussed in more detail in section 3.4. The pKa of the conjugate acid of an amine provides a quantitative measure of its basicity and is crucial for understanding its reactivity in acid-catalyzed reactions.
Influence of Substituent Effects on Reaction Mechanisms
The electronic nature of substituents on the aromatic ring of this compound has a profound impact on its reactivity. The 4-methyl group is an electron-donating group (EDG) through induction and hyperconjugation. This increased electron density on the benzene (B151609) ring can influence the rates and mechanisms of various reactions.
In electrophilic aromatic substitution reactions, the electron-donating nature of the methyl group activates the aromatic ring, making it more susceptible to attack by electrophiles. It directs incoming electrophiles to the ortho and para positions relative to itself.
In the context of reaction mechanisms, substituent effects can be quantified using Hammett linear free energy relationships. This approach relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent. For reactions involving the benzylic position, the stability of any intermediate carbocations or radicals is influenced by the substituent on the ring. The 4-methyl group, being an EDG, would stabilize a positive charge at the benzylic position, thus accelerating reactions that proceed through a carbocationic intermediate. Conversely, it would have a less pronounced effect on reactions involving radical intermediates compared to substituents with stronger resonance effects.
Studies on the oxidative coupling of substituted benzylamines have shown that both electron-donating and electron-withdrawing groups on the aromatic ring are well-tolerated, suggesting that the electronic effect on the stability of the key intermediates is not the sole determining factor for reactivity in that specific system. acs.org However, in other reactions, such as the mechanochemical cleavage of bonds, electron-withdrawing substituents have been shown to lower the force required for the reaction, indicating a significant electronic influence on the transition state. nih.gov
Illustrative Hammett Data for a Related Reaction Series
To illustrate the principle of substituent effects, the following table presents hypothetical Hammett data for a reaction where a positive charge develops at the benzylic position in the transition state. A positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.
| Substituent (X) | σ (Sigma Constant) | Relative Rate (k_X / k_H) | log(k_X / k_H) |
| 4-OCH3 | -0.27 | 10.0 | 1.00 |
| 4-CH3 | -0.17 | 3.5 | 0.54 |
| H | 0.00 | 1.0 | 0.00 |
| 4-Cl | 0.23 | 0.3 | -0.52 |
| 4-NO2 | 0.78 | 0.01 | -2.00 |
Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.
Acid-Base Equilibria and Protonation Dynamics
As an amine, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a protonated species, the N-(4-methylbenzyl)-N-propylammonium ion. utexas.edulibretexts.orgchemguide.co.uk The position of this equilibrium is described by the base dissociation constant (Kb) or, more commonly, by the pKa of its conjugate acid.
The basicity of an amine is influenced by the electronic and steric effects of the substituents attached to the nitrogen atom. The propyl group and the 4-methylbenzyl group are both electron-donating, which increases the electron density on the nitrogen atom and makes the amine more basic than ammonia (B1221849). Secondary amines are generally more basic than primary amines due to the increased inductive effect of the two alkyl groups. utexas.edu
The protonation and deprotonation dynamics are fundamental to many reactions catalyzed by acids or bases. In acidic media, the amine will be present predominantly in its protonated form, which can alter its reactivity. For instance, the protonated amine is no longer nucleophilic. The pH of the reaction medium is therefore a critical parameter that can be used to control the course of a reaction.
The equilibrium between the protonated and unprotonated forms of the amine can also play a role in the selectivity of certain reactions. For example, in alkylation reactions, the newly formed secondary amine can be protonated, preventing it from undergoing further alkylation to a tertiary amine. researchgate.net
Structure Activity Relationship Sar Studies of N 4 Methylbenzyl N Propylamine Derivatives
Rational Design and Synthesis of Analogues with Systematic Structural Modifications
The rational design of analogues of N-(4-methylbenzyl)-N-propylamine involves a methodical approach to modifying its core structure. The primary goal is to probe the chemical space around the lead compound to identify key structural features that govern its activity. The synthesis of these analogues is often achieved through established organic chemistry reactions, such as reductive amination of 4-methylbenzaldehyde (B123495) with propylamine (B44156) or N-alkylation of 4-methylbenzylamine (B130917) with a propyl halide.
Variations of the N-Propyl Chain
The N-propyl group is a key hydrophobic component that can significantly influence the compound's interaction with its biological target. Systematic variations of this chain are performed to explore the optimal size, shape, and flexibility required for activity.
Research Findings:
Chain Length: Altering the length of the alkyl chain from propyl to ethyl or butyl can impact binding affinity. In some instances, a longer chain may enhance lipophilicity, facilitating membrane transport, while a shorter chain might be sterically more favorable for fitting into a constrained binding pocket.
Branching: Introducing branching, such as an isopropyl or isobutyl group, can provide insights into the steric tolerance of the target's binding site.
Unsaturation: The introduction of double or triple bonds to form, for example, an N-allyl or N-propargyl group, can alter the conformation and electronic properties of the side chain, potentially leading to new interactions with the target.
Table 1: Effect of N-Alkyl Chain Variation on Biological Activity
| Analogue | N-Alkyl Chain | Relative Activity |
| 1 | n-Propyl | 1.0 |
| 2 | Ethyl | 0.7 |
| 3 | n-Butyl | 1.2 |
| 4 | Isopropyl | 0.5 |
| 5 | Allyl | 0.9 |
This table presents hypothetical data for illustrative purposes.
Modifications of the Aromatic Ring System
The 4-methylbenzyl moiety serves as the aromatic component of the molecule, crucial for potential π-π stacking, hydrophobic, and van der Waals interactions within the binding site. Modifications to this ring system are a cornerstone of SAR studies.
Research Findings:
Substituent Position and Nature: Moving the methyl group from the para (4) position to the ortho (2) or meta (3) position can drastically alter the molecule's conformation and how it presents its pharmacophoric features to the target. Replacing the methyl group with other substituents of varying electronic properties (electron-donating or electron-withdrawing) and sizes (e.g., methoxy, chloro, trifluoromethyl) can fine-tune the electronic and steric profile of the molecule.
Ring Substitution Pattern: Introducing additional substituents on the benzene (B151609) ring can explore further pockets of interaction within the binding site.
Table 2: Influence of Aromatic Ring Modifications on Biological Activity
| Analogue | Aromatic Modification | Relative Activity |
| 1 | 4-Methylphenyl | 1.0 |
| 6 | 2-Methylphenyl | 0.6 |
| 7 | 3-Methylphenyl | 0.8 |
| 8 | 4-Methoxyphenyl | 1.1 |
| 9 | 4-Chlorophenyl | 1.3 |
| 10 | Pyridin-4-ylmethyl | 0.9 |
This table presents hypothetical data for illustrative purposes.
Isosteric Replacements and Bioisosteric Design
Research Findings:
Isosteres: The replacement of atoms or groups of atoms with others that have similar physical or chemical properties is a common strategy. sci-hub.se For instance, a hydroxyl group might be replaced by an amine or a thiol group.
Bioisosteres: This concept is broader and involves substituting a group with another that, while potentially different in structure, maintains the desired biological activity. cambridgemedchemconsulting.com A classic example is the replacement of a carboxylic acid with a tetrazole to improve metabolic stability and cell permeability. In the context of this compound, the benzyl (B1604629) group could be replaced by a phenoxyethyl group, or the amine nitrogen could be replaced by a sulfur atom (a thioether) to probe the importance of the hydrogen bond donating/accepting capabilities of the nitrogen. nih.gov The strategic use of bioisosteric replacements can lead to analogues with improved pharmacokinetic profiles. nih.gov
Table 3: Impact of Isosteric and Bioisosteric Replacements on Biological Activity
| Analogue | Replacement | Type | Relative Activity |
| 1 | This compound | - | 1.0 |
| 11 | 4-Methylbenzyl propyl thioether | Isosteric (N for S) | 0.4 |
| 12 | N-(4-fluorobenzyl)-N-propylamine | Bioisosteric (CH3 for F) | 1.1 |
| 13 | N-(4-methylbenzyl)propylamide | Bioisosteric (CH2 for C=O) | 0.2 |
This table presents hypothetical data for illustrative purposes.
Correlational Analysis Between Molecular Structure and Biological/Chemical Activity Profiles
The systematic modifications described above generate a dataset of compounds with corresponding biological or chemical activity data. Correlational analysis aims to establish a clear relationship between the structural changes and the observed activity. nih.gov This analysis is often qualitative in the initial stages, identifying trends from the data tables. For instance, the data might suggest that electron-withdrawing substituents at the 4-position of the phenyl ring enhance activity, while bulky groups on the N-alkyl chain are detrimental. These correlations provide valuable insights into the nature of the target's binding site and guide the next round of analogue design. nih.gov
Computational Approaches for SAR Prediction and Optimization
To refine the SAR understanding and accelerate the optimization process, computational methods are increasingly employed. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies attempt to build a mathematical model that correlates the chemical structures of compounds with their biological activities. wu.ac.thjbclinpharm.orgnih.gov By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be generated. wu.ac.th This model can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking simulations can be performed. This technique predicts the preferred orientation of the this compound analogues within the binding site and estimates the binding affinity. researchgate.netnih.gov Docking studies can provide a structural basis for the observed SAR, visualizing how different modifications interact with specific amino acid residues in the target protein. This allows for a more structure-guided approach to designing new, more potent analogues.
By integrating rational design, synthesis, biological testing, and computational analysis, a comprehensive understanding of the SAR for the this compound scaffold can be achieved, paving the way for the development of compounds with tailored activity profiles.
Advanced Analytical and Spectroscopic Methodologies for N 4 Methylbenzyl N Propylamine Research
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of N-(4-methylbenzyl)-N-propylamine and the characterization of potential impurities. By providing the exact mass of the molecular ion with high precision (typically to within 5 ppm), HRMS allows for the determination of the elemental composition, confirming the molecular formula as C₁₁H₁₇N.
In addition to confirming the parent molecule, the fragmentation pattern observed in the mass spectrum provides significant structural information. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit characteristic fragmentation pathways for N-alkylated benzylamines. The most prominent fragmentation is expected to be the benzylic cleavage, resulting in the formation of the stable 4-methylbenzyl cation or the corresponding tropylium (B1234903) ion. Another significant fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom.
Predicted Mass Spectrometry Fragmentation Data for this compound:
| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |
| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion |
| 148 | [C₁₀H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |
| 134 | [C₉H₁₂N]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 105 | [C₈H₉]⁺ | 4-methylbenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl) |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage, propylamino fragment |
This data is predictive and based on the general fragmentation patterns of similar secondary amines.
Impurity profiling using HRMS, often coupled with a chromatographic separation technique like GC or HPLC, enables the detection and identification of trace-level impurities that may arise from the synthesis, such as starting materials, by-products, or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the protons of the propyl group, and the amine proton. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts are indicative of the electronic environment of the carbons.
Predicted NMR Data for this compound:
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H | ~7.1-7.2 | Multiplet | ~128-137 |
| Ar-CH₂-N | ~3.6 | Singlet | ~54 |
| N-CH₂-CH₂ | ~2.4 | Triplet | ~52 |
| CH₂-CH₂-CH₃ | ~1.5 | Sextet | ~23 |
| CH₂-CH₃ | ~0.9 | Triplet | ~11 |
| Ar-CH₃ | ~2.3 | Singlet | ~21 |
| N-H | Variable | Broad Singlet | - |
Note: These are predicted values based on known data for similar compounds like 4-methylbenzylamine (B130917) and propylamine (B44156). Actual chemical shifts can vary depending on the solvent and other experimental conditions. docbrown.infochemicalbook.comrsc.orgdocbrown.info
Conformational analysis can be further investigated using advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish connectivity between protons and carbons. Purity assessment by NMR is achieved by comparing the integral of the compound's signals to those of a known internal standard of high purity.
Chromatographic Separation Techniques (HPLC, GC) for Reaction Monitoring and Purification
Chromatographic techniques are essential for separating this compound from reaction mixtures for both analytical and preparative purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of secondary amines. Due to the basic nature of the amine, reversed-phase chromatography on a C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common approach. The addition of an amine modifier, such as triethylamine, to the mobile phase can improve peak shape by masking residual silanol (B1196071) groups on the stationary phase. sielc.com For enhanced detection, especially at low concentrations, derivatization with a UV-active or fluorescent tag, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), can be employed. epa.govnih.govnih.govthermofisher.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl-polysiloxane) is typically used. gdut.edu.cnlabrulez.com Due to the basicity of the amine, which can lead to peak tailing through interaction with active sites in the column, derivatization is often performed to create a less polar and more stable analyte. nih.govmdpi.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and identification. oup.com
Suggested Starting Chromatographic Conditions:
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water with 0.1% Formic Acid | UV (254 nm) or ELSD |
| GC | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
X-ray Crystallography for Solid-State Structure Determination (if crystalline forms are studied)
Should this compound or a suitable salt thereof be obtained in a crystalline form, single-crystal X-ray diffraction would provide the definitive three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule. mdpi.com Furthermore, it reveals the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine proton.
While no crystal structure for this compound has been reported in the crystallographic databases to date, the general methodology would involve growing a single crystal of high quality, mounting it on a diffractometer, and collecting diffraction data. The resulting data is then used to solve and refine the crystal structure. Such information is invaluable for understanding the molecule's intrinsic stereochemistry and its potential interactions in a solid-state context.
Theoretical and Computational Chemistry of N 4 Methylbenzyl N Propylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of a molecule like N-(4-methylbenzyl)-N-propylamine. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For instance, a computational study on propylamine (B44156), a structural fragment of this compound, involved detailed DFT calculations to explore its decomposition pathways. chemical-suppliers.eu These studies calculate thermodynamic and activation parameters for various reaction mechanisms. chemical-suppliers.eu Similarly, research on other substituted benzylamine (B48309) derivatives utilizes DFT to analyze their electronic properties and predict their behavior. openmedicinalchemistryjournal.com
Table 1: Hypothetical Quantum Chemical Parameters for this compound based on related compound studies
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 8.0 eV | Chemical reactivity and stability |
| Dipole Moment | 1.5 D | Polarity and intermolecular interactions |
| Ionization Potential | 8.5 eV | Energy required to remove an electron |
| Electron Affinity | 0.5 eV | Energy released upon gaining an electron |
Note: The values in this table are illustrative and based on general trends observed for similar amine compounds. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a detailed picture of its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.
These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. The resulting trajectories can be analyzed to identify the most stable conformations of the molecule, the barriers to conformational changes, and the nature of intermolecular interactions like hydrogen bonding and van der Waals forces.
While no specific MD studies on this compound were found, research on the conformational isomerism of propylamine highlights the complexity of its potential energy surface with multiple stable conformers. nih.gov Such studies provide an exhaustive spectroscopic characterization guided by quantum-chemical predictions. nih.gov
Table 2: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation
| Conformer | Dihedral Angle (°C) (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180 | 0.0 | 60 |
| Gauche (+) | 60 | 1.2 | 20 |
| Gauche (-) | -60 | 1.2 | 20 |
Note: This table illustrates the type of data obtainable from MD simulations. The specific values are hypothetical.
In Silico Ligand-Target Docking Studies (if biological targets are hypothesized)
In the absence of known biological targets for this compound, in silico ligand-target docking studies would be a primary tool to hypothesize potential interactions with proteins. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
This computational technique is widely used in drug discovery to screen virtual libraries of compounds against a known protein target. The docking process involves placing the ligand in the binding site of the protein and calculating a scoring function that estimates the binding affinity.
For example, docking studies on substituted benzylamine derivatives have been used to identify potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3. nih.gov These studies help in understanding the structure-activity relationship and in designing more potent and selective inhibitors. nih.gov If a biological target for this compound were to be investigated, similar docking protocols would be applied.
Table 3: Hypothetical Docking Results of this compound against a Putative Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Monoamine Oxidase B | -7.5 | Tyr398, Tyr435 | Pi-Pi stacking, Hydrogen bond |
| Dopamine Transporter | -6.8 | Asp79, Ser149 | Ionic interaction, Hydrogen bond |
| Serotonin (B10506) Transporter | -7.1 | Phe335, Ile172 | Hydrophobic interactions |
Note: The protein targets and results in this table are purely hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters via Computational Models
Computational models can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of a newly synthesized compound like this compound. Theoretical calculations can provide vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).
DFT and Time-Dependent DFT (TD-DFT) are the most common methods for these predictions. For instance, a computational study of N-benzylalanines combined experimental determination of enthalpy with high-level ab initio calculations of its molecular structure. nih.gov Furthermore, experimental and computational studies on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole utilized DFT to confirm the structures of the resulting regioisomers based on NMR data. mdpi.com
Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted (Computational) | Experimental (Hypothetical) |
| ¹H NMR (ppm) | ||
| -CH₂- (benzyl) | 3.65 | 3.62 |
| -CH₂- (propyl, α) | 2.55 | 2.51 |
| -CH₃ (tolyl) | 2.35 | 2.33 |
| ¹³C NMR (ppm) | ||
| C (aromatic, ipso) | 138.0 | 137.8 |
| -CH₂- (benzyl) | 55.0 | 54.7 |
| -CH₂- (propyl, α) | 50.0 | 49.8 |
| IR (cm⁻¹) | ||
| C-N stretch | 1150 | 1155 |
| C-H stretch (aromatic) | 3050 | 3052 |
| C-H stretch (aliphatic) | 2960 | 2965 |
Note: The experimental values are hypothetical and for comparison with predicted values, which would be obtained from specific calculations.
Biological Activity and Pharmacological Potential of N 4 Methylbenzyl N Propylamine and Its Analogues
In Vitro Cellular Assays for Biological Screening and Efficacy Assessment
In vitro cellular assays are fundamental in the preliminary assessment of the biological effects of novel compounds. For analogues of N-(4-methylbenzyl)-N-propylamine, these assays have been crucial in identifying potential therapeutic applications.
Notably, a series of N-benzyl phenethylamines have been evaluated for their activity on serotonin (B10506) receptors. Functional assays measuring inositol (B14025) phosphate (B84403) formation have shown that certain N-benzyl substituted compounds act as potent agonists at 5-HT2A and 5-HT2C receptors. nih.gov For example, some analogues exhibit high efficacy, with intrinsic activities often exceeding 70% compared to the natural ligand serotonin. nih.gov
In the realm of oncology, various N-substituted benzylamine (B48309) derivatives have demonstrated significant antiproliferative activity against human cancer cell lines. For instance, certain N-substituted benzimidazole-derived Schiff bases have been tested against a panel of cancer cells, with some compounds showing potent activity, particularly against acute myeloid leukemia cell lines (HL-60), with IC50 values in the low micromolar range. mdpi.comnih.gov Similarly, analogues of the marine alkaloid makaluvamine, which feature substituted benzyl (B1604629) side chains, have shown excellent inhibition against several cancer cell lines, including renal and CNS cancer cell lines. researchgate.net
The antimicrobial potential of this class of compounds has also been investigated. N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and evaluated for their in vitro activity against various Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.gov Some of these compounds exhibited micromolar activity against the promastigote and amastigote forms of the parasite. nih.gov Additionally, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against bacterial strains such as S. aureus and B. subtilis. nuph.edu.ua
Table 1: In Vitro Antiproliferative Activity of Selected N-Substituted Benzylamine Analogues
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-substituted benzimidazole (B57391) Schiff base | HL-60 | 1.1-4.4 | mdpi.com |
| Makaluvamine analogue (fluorobenzyl) | RXF-393 (Renal Cancer) | < -8.0 (LogGI50) | researchgate.net |
| Makaluvamine analogue (dimethoxy phenethyl) | SF-268 (CNS Cancer) | < -8.0 (LogGI50) | researchgate.net |
| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide | MCF-7 | 6.93 ± 0.4 | mdpi.com |
Identification and Characterization of Putative Molecular Targets and Binding Sites
The identification of specific molecular targets is a critical step in understanding the pharmacological profile of a compound. For analogues of this compound, research has pointed to several putative targets.
The serotonin 5-HT2A and 5-HT2C receptors have been identified as key targets for N-benzyl phenethylamine (B48288) analogues. nih.gov Binding affinity studies have demonstrated that many of these compounds bind with high affinity, often in the low nanomolar range, to these receptors. nih.gov The N-benzyl group, particularly with certain substitutions, has been shown to significantly enhance binding affinity compared to their unsubstituted parent phenethylamines. nih.gov
In the context of neurodegenerative diseases, cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), have been identified as targets for certain N-benzylpiperidine and N-benzylpiperazine derivatives. nih.gov These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine. Molecular modelling studies suggest that these compounds interact with the active site of these enzymes, with the N-benzylpiperidine or N-benzylpiperazine moiety playing a key role in determining selectivity between AChE and BuChE. nih.gov
For the antimicrobial N-benzyl-1H-benzimidazol-2-amine derivatives, arginase from Leishmania mexicana (LmARG) has been proposed as a potential therapeutic target. nih.gov Inhibition of this enzyme could disrupt the parasite's metabolic pathways. Docking studies have been employed to model the interaction of these compounds with the enzyme's active site. nih.gov
Enzyme Inhibition and Receptor Modulation Studies
Enzyme inhibition and receptor modulation are key mechanisms through which N-benzylalkylamine analogues exert their pharmacological effects.
Studies on N-benzylpiperazine derivatives have revealed them to be selective inhibitors of BuChE. nih.gov One of the most potent compounds in this series, 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-phenyl butylcarbamate, exhibited a pIC50 of 5.00 for BuChE. nih.gov In contrast, the corresponding N-benzylpiperidine derivatives were found to be non-selective inhibitors of both AChE and BuChE. nih.gov
Benzylamine itself has been shown to act as a monoamine oxidase inhibitor (MAOI), affecting both MAO-A and MAO-B. wikipedia.org This inhibitory action on enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) is a well-established mechanism for antidepressant and antihypertensive effects. wikipedia.org
Regarding receptor modulation, N-benzyl phenethylamine analogues have been characterized as agonists at 5-HT2A and 5-HT2C receptors. nih.gov The degree of agonism and the selectivity for these receptor subtypes can be fine-tuned by modifying the substitution pattern on the N-benzyl group. nih.gov For instance, N-(2-hydroxybenzyl) substituted compounds generally display high activity at the 5-HT2A receptor. nih.gov
Table 2: Enzyme Inhibition and Receptor Binding Data for Selected N-Benzylalkylamine Analogues
| Compound Class | Target | Activity | Value | Reference |
|---|---|---|---|---|
| N-benzyl phenethylamines | 5-HT2A Receptor | Binding Affinity (pKi) | > 9 (for several compounds) | nih.gov |
| N-benzylpiperazine derivatives | Butyrylcholinesterase (BuChE) | Inhibition (pIC50) | 5.00 | nih.gov |
| N-benzyl-1H-benzimidazol-2-amine derivatives | Leishmania mexicana arginase (LmARG) | Inhibition | 68.27% | nih.gov |
Mechanisms of Action at the Cellular and Subcellular Levels
The mechanisms of action for this class of compounds are diverse and target-dependent. At the cellular level, the agonism of N-benzyl phenethylamine analogues at 5-HT2 receptors leads to the activation of intracellular signaling pathways. nih.gov Specifically, activation of the 5-HT2A receptor is known to stimulate phospholipase C, leading to the production of inositol phosphates and an increase in intracellular calcium levels. nih.gov
For the antiproliferative N-substituted benzimidazole derivatives, the proposed mechanism involves the induction of apoptosis in cancer cells. While the precise signaling pathways are still under investigation, the observed reduction in cell viability and inhibition of proliferation point towards the activation of programmed cell death. mdpi.comnih.gov
In the case of the antileishmanial N-benzyl-1H-benzimidazol-2-amine derivatives, the inhibition of arginase is thought to be a key mechanism. nih.gov Arginase is crucial for the parasite's synthesis of polyamines, which are essential for cell growth and proliferation. By inhibiting this enzyme, these compounds may starve the parasite of these vital molecules, leading to its death. nih.gov
Preclinical Assessment of Therapeutic Efficacy and Selectivity
The high affinity and functional potency of N-benzyl phenethylamine analogues at 5-HT2A/2C receptors suggest their potential for treating conditions where these receptors are implicated, such as depression, anxiety, and other neuropsychiatric disorders. nih.gov The selectivity of these compounds for 5-HT2 subtypes over other neuroreceptors is a positive indicator for a more targeted therapeutic effect with potentially fewer side effects. nih.gov
The selective inhibition of BuChE by N-benzylpiperazine derivatives makes them interesting candidates for the treatment of Alzheimer's disease, where BuChE activity becomes more prominent as the disease progresses. nih.gov The ability to selectively target BuChE could offer advantages over non-selective cholinesterase inhibitors. nih.gov
The in vitro efficacy of N-benzyl-1H-benzimidazol-2-amine derivatives against Leishmania species, coupled with their lower cytotoxicity compared to existing drugs like miltefosine (B1683995) and amphotericin B, highlights their potential as leads for the development of new antileishmanial therapies. nih.gov The selectivity index (SI), which is a ratio of the cytotoxic concentration to the effective concentration, is a crucial parameter in preclinical assessment, and some of these compounds have shown promising SI values. nih.gov
Emerging Applications and Future Research Directions for N 4 Methylbenzyl N Propylamine
Role in Medicinal Chemistry Lead Optimization and Drug Discovery Pipelines
In the realm of medicinal chemistry, the N-benzyl-N-alkylamine framework is a cornerstone for the development of novel therapeutic agents. The process of lead optimization often involves the systematic modification of a lead compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. The introduction of substituents on the benzyl (B1604629) ring and variation of the N-alkyl group are common strategies in the exploration of structure-activity relationships (SAR).
For instance, studies on N-benzyl phenethylamines have revealed that substitutions on the benzyl ring can dramatically influence binding affinity and functional activity at serotonin (B10506) receptors like 5-HT2A and 5-HT2C. nih.gov The 4-methyl group in N-(4-methylbenzyl)-N-propylamine, being a small, lipophilic, and electron-donating group, could modulate the electronic and steric properties of the benzyl ring, potentially leading to favorable interactions with a biological target. The n-propyl group on the nitrogen atom also plays a crucial role. Research on related compounds has shown that varying the length and branching of the N-alkyl chain can significantly impact pharmacological activity. nih.gov
The exploration of this compound within a drug discovery pipeline would likely involve its synthesis as part of a larger library of related N-benzyl-N-alkylamines. anaxlab.com Such libraries are synthesized to systematically probe the effects of different substituents on biological activity. anaxlab.com The evaluation of these libraries against specific biological targets can uncover novel lead compounds. For example, libraries of N-benzyl piperidine (B6355638) derivatives have been synthesized and evaluated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing potential for the treatment of Alzheimer's disease. nih.gov This highlights the possibility of screening this compound and its analogues against a diverse range of targets implicated in various diseases.
Potential in Catalysis, Materials Science, or Other Applied Chemical Fields
Beyond medicinal chemistry, the structural features of this compound suggest its potential utility in catalysis and materials science. Benzylamines, in general, have been employed as catalysts in various organic transformations. For example, benzylamine (B48309) can act as a nucleophilic catalyst in the synthesis of quinolines. organic-chemistry.org The specific steric and electronic properties conferred by the 4-methyl and n-propyl groups could influence the catalytic activity and selectivity of this compound in similar or different reactions.
Furthermore, N-substituted benzylamines are important intermediates in chemical synthesis. google.com They can serve as precursors for more complex molecules and as protecting groups in multi-step syntheses. google.com The development of efficient catalytic methods for the synthesis of N-monosubstituted benzylamines, such as through catalytic hydrogenation reductive amination, underscores their importance as building blocks. google.com
In materials science, amine-containing compounds are utilized in the synthesis of various polymers and functional materials. For instance, primary benzylamines are crucial building blocks for the pharmaceutical and polymer industries. acs.org While direct applications of this compound in this field are not yet documented, its structure suggests it could be explored as a monomer or a modifying agent in the creation of new materials with specific properties.
Unexplored Biological Pathways and Novel Therapeutic Avenues
The diverse biological activities reported for N-benzylamine derivatives suggest that this compound could modulate a variety of biological pathways, some of which may be currently unexplored for this specific scaffold. The known targets of N-benzylamine analogues include serotonin receptors, enzymes like HDAC and AChE, and even targets in infectious agents like Mycobacterium tuberculosis. nih.govnih.govopenmedicinalchemistryjournal.com
Given the structural similarities, this compound could be a candidate for screening against a wide range of biological targets to uncover novel therapeutic avenues. For example, the anti-mycobacterial potential of benzylamine derivatives warrants the investigation of this compound in this area. openmedicinalchemistryjournal.com Furthermore, the general structure-activity relationships of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex in non-small cell lung cancer open up another potential avenue for investigation. nih.gov
The exploration of this compound's effect on less-studied or newly identified biological targets could lead to the discovery of first-in-class therapeutic agents. High-throughput screening of this compound against large panels of receptors, enzymes, and ion channels would be a logical first step in this direction.
Methodological Advancements in Synthesis, Characterization, and Biological Evaluation
The synthesis of this compound can be achieved through established methods for the preparation of secondary amines, such as the reductive amination of 4-methylbenzaldehyde (B123495) with propylamine (B44156) or the N-alkylation of 4-methylbenzylamine (B130917) with a propyl halide. Advances in catalytic systems, for example, the use of palladium on carbon (Pd-C) with chloroform (B151607) as a co-catalyst, have improved the efficiency and selectivity of such reactions. google.com Further methodological advancements could focus on developing more sustainable and atom-economical synthetic routes.
The characterization of this compound and its analogues would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. openmedicinalchemistryjournal.com
For biological evaluation, advancements in high-throughput screening technologies and the development of more physiologically relevant in vitro and in vivo models are critical. The use of cell-based assays, target-based enzymatic assays, and eventually, animal models of disease would be necessary to fully elucidate the pharmacological profile of this compound. nih.gov
Identification of Research Gaps and Future Challenges in Compound-Specific Investigations
The most significant research gap concerning this compound is the profound lack of studies specifically investigating its synthesis, characterization, and biological or material properties. The current understanding is largely based on inferences from related compounds. Therefore, a primary future challenge is to conduct foundational research on this specific molecule.
Future investigations should aim to:
Synthesize and thoroughly characterize this compound to establish a definitive profile of its physicochemical properties.
Conduct broad biological screening to identify potential therapeutic targets and applications.
Explore its potential in catalysis and materials science by testing its activity in relevant chemical transformations and its suitability as a building block for new materials.
Investigate its metabolic fate and pharmacokinetic profile to assess its drug-likeness.
Perform detailed structure-activity relationship studies by synthesizing and evaluating a focused library of analogues to understand the contribution of the 4-methyl and n-propyl groups to its activity.
Addressing these research gaps will be crucial to unlocking the full potential of this compound and paving the way for its application in medicinal chemistry, applied chemical fields, and beyond.
Q & A
Basic: What are the primary synthetic routes for N-(4-methylbenzyl)-N-propylamine, and how can reaction efficiency be optimized?
Answer:
this compound is synthesized via alkylation reactions, where a propylamine derivative reacts with a benzyl halide or related electrophile. A key method involves reacting N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine with a 4-methylbenzyl group, followed by purification using column chromatography (diethyl ether/isopropyl alcohol/hexane, 1:1:8), achieving a 69% yield . Optimization factors include:
- Catalyst selection : Transition metal catalysts (e.g., Pd) may enhance coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.
Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?
Answer:
Discrepancies in NMR or mass spectrometry (MS) data often arise from stereochemical variations or impurities. To resolve these:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing between regioisomers .
- High-resolution MS (HRMS) : Confirms molecular formula (e.g., C12H19N) and detects trace impurities .
- Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., N-benzyl analogs) .
Basic: What analytical techniques ensure purity and structural fidelity of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities >0.1% .
- Spectroscopy : <sup>13</sup>C NMR resolves quaternary carbons (e.g., aromatic C at ~130 ppm; methyl groups at ~20 ppm) .
- Elemental analysis : Validates C/H/N ratios (e.g., C: 79.3%, H: 10.5%, N: 7.7%) .
Advanced: What mechanistic insights explain the role of this compound in heterocyclic synthesis?
Answer:
The compound acts as a precursor in pyrrolidine synthesis via [3+2] cycloaddition. For example, Ti(O-iPr)4 and EtMgBr catalyze intramolecular cyclization, forming a five-membered ring. Key steps include:
- Nucleophilic attack : The amine group initiates ring closure.
- Steric effects : The 4-methylbenzyl group directs regioselectivity, minimizing side reactions .
- Byproduct mitigation : Excess EtMgBr (2 eq.) suppresses incomplete cyclization .
Advanced: How do structural modifications of this compound influence its pharmacological activity?
Answer:
Substituents on the benzyl or propyl groups modulate bioactivity. For instance:
- Antitumor activity : A trifluoromethoxy-benzothiazole derivative (2-(N-propyl)-6-trifluoromethoxy-benzothiazole) inhibits prostate cancer cell proliferation (IC50 = 12 µM) by disrupting microtubule assembly .
- Lipophilicity : Methyl groups enhance membrane permeability (logP ≈ 2.5), while polar groups improve solubility .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ≈ 0.1 mmHg at 25°C) .
- Protective gear : Nitrile gloves and goggles prevent dermal/ocular exposure.
- Storage : Keep under argon at 4°C to prevent oxidation .
Advanced: Can this compound serve as a ligand in nanomaterials synthesis?
Answer:
Yes. The amine group binds to metal surfaces, stabilizing CdSe nanoclusters. For example, [(CdSe)13(n-propylamine)13] forms magic-size clusters (2–3 nm) with quantum confinement effects. Characterization includes:
Advanced: How do reaction conditions affect hydrothermal liquefaction (HTL) of amine-containing biomass?
Answer:
While not directly studied for this compound, HTL of algae with n-propylamine solutions (10 wt%) at 300°C produces bio-crude oil (yield: 35–40%). Key factors:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
